

A Comparative Analysis of Experimental and Calculated Properties of Cyclopentylcyclohexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

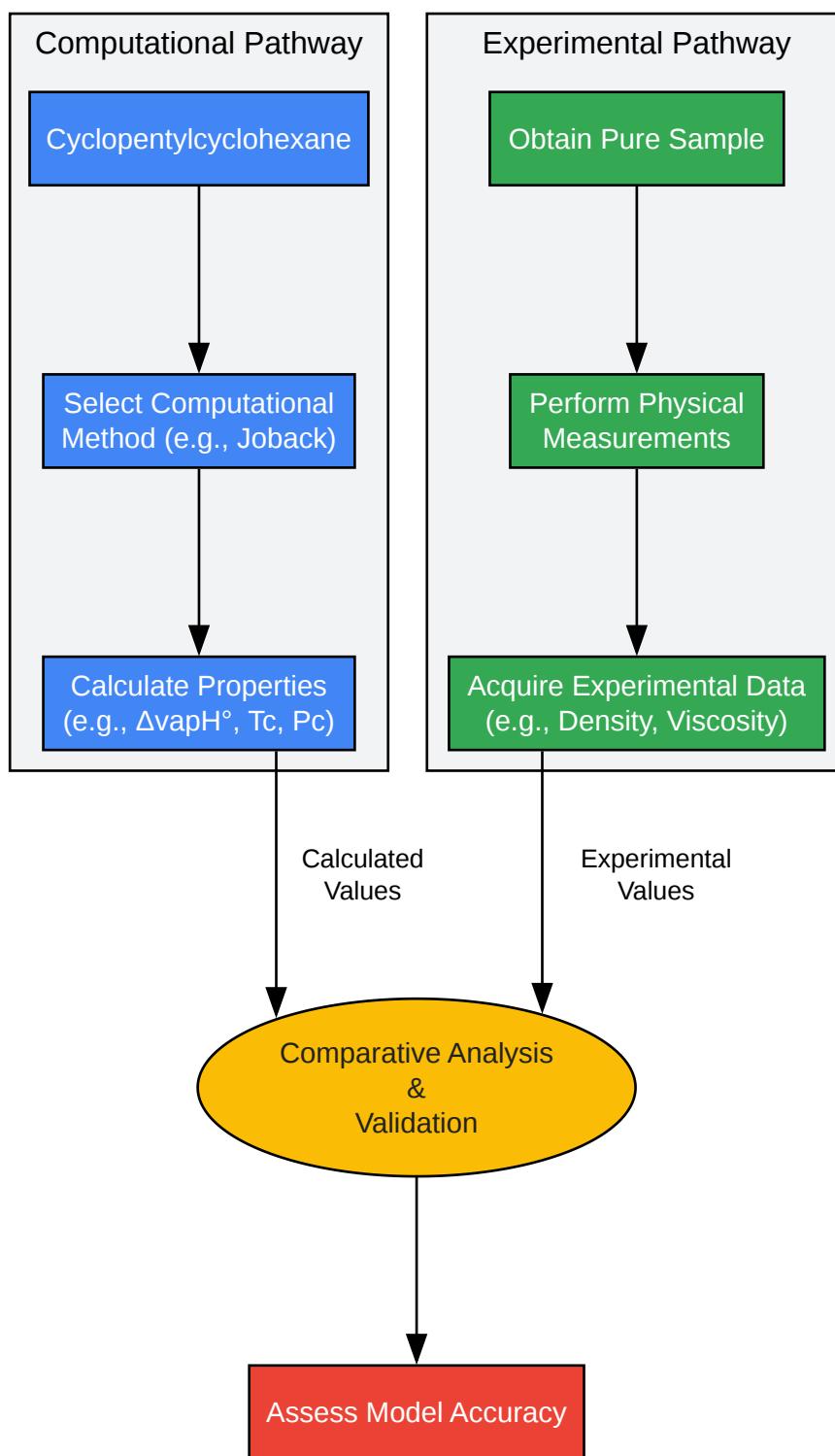
Compound Name: Cyclopentylcyclohexane

Cat. No.: B158557

[Get Quote](#)

This guide provides a detailed comparison of experimentally determined and computationally calculated physicochemical properties of **Cyclopentylcyclohexane**. For benchmarking purposes, experimental data for Cyclohexane is also presented. This document is intended for researchers, scientists, and professionals in drug development who require accurate property data for modeling and experimental design.

Data Presentation: Physicochemical Properties


The following table summarizes key physicochemical properties for **Cyclopentylcyclohexane**, comparing experimental values with those derived from computational methods. Experimental data for Cyclohexane is provided as a reference. This side-by-side comparison is crucial for validating computational models and ensuring the reliability of simulated data in research applications.

Property	Method/Conditions	Cyclopentylcyclohexane (Experimental)	Cyclopentylcyclohexane (Calculated)	Cyclohexane (Experimental Reference)
Molecular Weight	-	152.28 g/mol [1] [2]	152.28 g/mol [1]	84.16 g/mol
Liquid Density	@ 298.15 K (25 °C)	0.883 g/cm³[3]	-	0.7781 g/cm³[4]
	@ 323.08 K (50 °C)	0.865 g/cm³[3]	-	0.753 g/cm³
Dynamic Viscosity	@ 332.98 K (~60 °C)	1.54 mPa·s[3]	-	0.56 mPa·s (@ 313.15 K)[5]
	@ 373.1 K (~100 °C)	0.76 mPa·s[3]	-	-
Normal Boiling Point	-	488.3 - 489 K	-	353.9 K
Enthalpy of Vaporization (ΔvapH°)	-	47.9 kJ/mol @ 398 K[2]	40.77 kJ/mol[6]	33.0 kJ/mol @ 298.15 K
Critical Temperature (Tc)	-	-	685.5 K[6]	553.5 K
Critical Pressure (Pc)	-	-	2802.44 kPa[6]	4070 kPa

Calculated properties for **Cyclopentylcyclohexane** were obtained using the Joback method, as cited.[6]

Methodology Validation Workflow

The validation of calculated molecular properties is a critical process in computational chemistry. It involves a direct comparison of theoretical predictions with empirical data obtained through laboratory experiments. The following diagram illustrates the logical workflow for this validation process.

[Click to download full resolution via product page](#)

Caption: Workflow for validating computational property predictions against experimental data.

Experimental Protocols

Accurate experimental data is fundamental to the validation of calculated properties. Below are detailed methodologies for the key experiments cited in this guide.

Density Measurement (Pycnometry)

Density, the mass per unit volume, is a fundamental physical property. The pycnometry method offers high precision for liquid density measurements.[\[7\]](#)

- Apparatus: A pycnometer (a glass flask with a precise, known volume), a high-precision analytical balance, and a temperature-controlled water bath.[\[8\]](#)
- Protocol:
 - Cleaning and Drying: The pycnometer is thoroughly cleaned, dried, and weighed empty on the analytical balance (m_{empty}).
 - Sample Filling: The pycnometer is filled with the sample liquid (**Cyclopentylcyclohexane**), ensuring no air bubbles are present. It is then placed in a thermostatic bath until it reaches the desired temperature (e.g., 25 °C).
 - Volume Adjustment: The liquid level is carefully adjusted to the pycnometer's calibration mark.
 - Weighing: The filled pycnometer is removed from the bath, carefully dried on the outside, and weighed again (m_{filled}).[\[7\]](#)
 - Calculation: The density (ρ) is calculated using the formula: $\rho = (m_{\text{filled}} - m_{\text{empty}}) / V$ where V is the calibrated volume of the pycnometer.

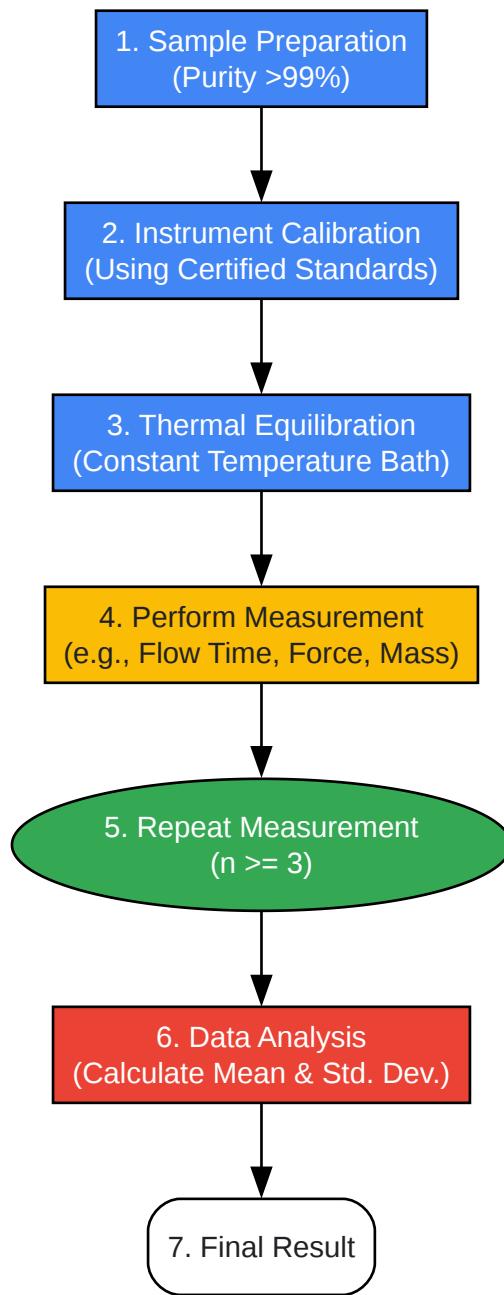
Viscosity Measurement (Capillary Viscometer)

Viscosity measures a fluid's resistance to flow. The capillary tube viscometer is a standard apparatus for determining the kinematic viscosity of Newtonian liquids.[\[9\]](#)[\[10\]](#)

- Apparatus: An Ubbelohde or similar capillary viscometer, a stopwatch, and a constant-temperature bath.

- Protocol:
 - Sample Loading: A precise volume of the sample liquid is introduced into the viscometer.
 - Thermal Equilibration: The viscometer is placed vertically in the temperature-controlled bath and allowed to equilibrate for at least 20 minutes.
 - Flow Measurement: The liquid is drawn up into the wider tube past the upper timing mark. The suction is then removed, and the liquid is allowed to flow back down through the capillary.
 - Timing: The time (t) it takes for the liquid meniscus to pass between the upper and lower timing marks is recorded with a stopwatch.[9]
 - Calculation: The kinematic viscosity (v) is calculated using the equation: $v = C * t$ where C is the viscometer constant, determined by calibrating with a liquid of known viscosity. The dynamic viscosity (η) is then found by multiplying the kinematic viscosity by the liquid's density ($\eta = v * \rho$).

Surface Tension Measurement (Wilhelmy Plate Method)


Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. The Wilhelmy plate method is a widely used technique for its measurement.[11][12]

- Apparatus: A tensiometer equipped with a sensitive microbalance, a platinum Wilhelmy plate, a motorized sample stage, and a sample vessel.
- Protocol:
 - Plate Preparation: The platinum plate is cleaned thoroughly, typically by flaming, to ensure complete wetting.
 - Setup: The plate is suspended from the balance, and the sample liquid is placed on the motorized stage beneath it.
 - Measurement: The stage is raised until the liquid surface just touches the bottom edge of the plate. At this point, the force on the balance increases due to surface tension. The plate is then immersed to a set depth.[12]

- Data Acquisition: The force (F) required to hold the plate at the zero depth of immersion is recorded.
- Calculation: The surface tension (γ) is calculated using the formula: $\gamma = F / (l * \cos\theta)$ where l is the wetted perimeter of the plate ($2 * \text{width} + 2 * \text{thickness}$). For a perfectly wetting platinum plate, the contact angle (θ) is 0° , so $\cos\theta = 1$.

General Experimental Workflow

The following diagram outlines the standardized workflow for conducting the physicochemical measurements described above. This process ensures reproducibility and accuracy of the resulting data.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the experimental determination of physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclopentylcyclohexane | C11H20 | CID 137104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopentylcyclohexane [webbook.nist.gov]
- 3. WTT- Under Construction Page [wtt-pro.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cyclopentylcyclohexane (CAS 1606-08-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. calnesia.com [calnesia.com]
- 8. mt.com [mt.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. cscscientific.com [cscscientific.com]
- 11. kinampark.com [kinampark.com]
- 12. biolinscientific.com [biolinscientific.com]
- To cite this document: BenchChem. [A Comparative Analysis of Experimental and Calculated Properties of Cyclopentylcyclohexane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158557#experimental-validation-of-calculated-cyclopentylcyclohexane-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com